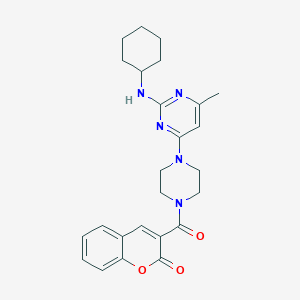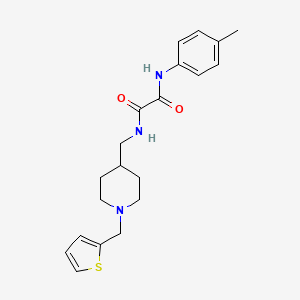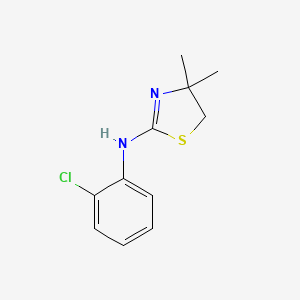![molecular formula C15H8F3N5S B2615454 4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338420-54-5](/img/structure/B2615454.png)
4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been synthesized as potential antiviral and antimicrobial agents . They have been found to exhibit cytotoxicity at certain concentrations and some compounds in this class have shown promising antiviral activity .
Synthesis Analysis
The synthesis of these compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The structures of the synthesized compounds were confirmed using 1H NMR and mass spectra .Molecular Structure Analysis
Quinoxaline is a weakly basic bi-cyclic compound having fused benzene and pyrazine rings . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . To increase the bioactivity of [1,2,4]triazolo [4,3- a ]quinoxaline as antiviral agents, a thioamide group is another structural modification that was achieved .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds have been studied extensively . The reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with 1-(o-tolyl)piperazine or piperidine in the presence of Et3N as a base and xylene as a solvent affords [1,2,4]-triazolo[4,3-a]quinoxaline .Scientific Research Applications
Synthesis and Chemical Properties
4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline is a compound of interest in the synthesis of novel chemical entities. Kathrotiya and Naliapara (2015) reported the synthesis of a novel class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, highlighting the method's high yield, broad substrate scope, and efficiency. This chemical scaffold's adaptability underscores its value in creating diverse chemical libraries for further pharmacological testing (Kathrotiya & Naliapara, 2015).
Antiviral and Antimicrobial Activities
Henen et al. (2011) synthesized a series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives to explore their potential as antiviral and antimicrobial agents. Their findings suggest some compounds exhibit promising antiviral activity and in vitro antimicrobial efficacy against pathogenic organisms, underscoring the compound's potential in developing new antimicrobial and antiviral therapies (Henen et al., 2011).
Antitubercular Agents
In the quest for novel antitubercular compounds, Sekhar, Rao, and Kumar (2011) developed a series of 1,2,4-triazolo[4,3-a]quinoxalines. Utilizing solvent-free conditions for organic reactions, they identified compounds with significant antitubercular activity, highlighting the compound's role in combating tuberculosis (Sekhar, Rao, & Kumar, 2011).
Antiproliferative and Anticancer Activities
The search for novel anticancer agents led to the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives with potential antiproliferative effects. Studies by El-Gohary (2013) demonstrated that some derivatives exhibit broad-spectrum antitumor activity, indicating the compound's utility in developing new cancer therapies (El-Gohary, 2013).
Mechanism of Action
While the exact mechanism of action for “4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline” is not specified, it’s known that quinoxaline derivatives have been used as antiviral agents . They have also been found to reduce immobility in Porsolt’s behavioral despair model in rats upon acute administration, suggesting potential as novel and rapid-acting antidepressant agents .
Future Directions
The discrepancy between the good in vitro activities and poor in vivo activities of these compounds indicates that optimization of their pharmacokinetic properties may yield compounds with greater bioavailabilities and better antischistosomiasis activities in vivo . This new series of compounds may serve as a starting point for future antimalarial drug discovery programs .
properties
IUPAC Name |
4-pyridin-2-ylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N5S/c16-15(17,18)14-22-21-12-13(24-11-7-3-4-8-19-11)20-9-5-1-2-6-10(9)23(12)14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJPEAFWENMSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C(F)(F)F)SC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(3R,4R)-3-Cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2615374.png)
![5-amino-N-[(2-methoxyphenyl)methyl]-1-phenyltriazole-4-carboxamide](/img/structure/B2615375.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2615376.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2615379.png)




![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2615390.png)
![4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2615392.png)